molecular formula C27H26N2O6S B2502191 3,6-diethyl 2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 864926-47-6

3,6-diethyl 2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2502191
CAS No.: 864926-47-6
M. Wt: 506.57
InChI Key: GVVJOKYQMUHTSK-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine core. Its structure includes:

  • Diethyl ester groups at positions 3 and 6, enhancing lipophilicity and modulating solubility.
  • A 4-benzoylbenzamido substituent at position 2, introducing a bulky aromatic moiety that may influence π-π stacking interactions and receptor binding.
  • A partially saturated tetracyclic system (4H,5H,6H,7H), which contributes to conformational flexibility.

Properties

IUPAC Name

diethyl 2-[(4-benzoylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6S/c1-3-34-26(32)22-20-14-15-29(27(33)35-4-2)16-21(20)36-25(22)28-24(31)19-12-10-18(11-13-19)23(30)17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVJOKYQMUHTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for Thieno[2,3-c]Pyridine Formation

The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene derivatives, which serve as precursors for thienopyridines. As demonstrated in the synthesis of diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (3 ), the reaction employs ethyl 4-oxo-piperidine-1-carboxylate (1 ), ethyl cyanoacetate (2 ), and sulfur under refluxing ethanol (Scheme 1). The mechanism involves:

  • Knoevenagel condensation between the ketone and cyanoacetate to form an α,β-unsaturated nitrile.
  • Cyclization with sulfur to yield the aminothiophene core.
  • Aromatization via elimination of water, forming the dihydrothieno[2,3-c]pyridine scaffold.

Key Parameters :

  • Solvent : Ethanol or dimethylformamide (DMF) for enhanced solubility.
  • Temperature : 80–100°C for 6–12 hours.
  • Yield : 65–75% after recrystallization from ethanol.

Functionalization at Position 2: Introduction of 4-Benzoylbenzamido Group

Acylation of the Primary Amine

The 2-amino group in the thieno[2,3-c]pyridine core is highly reactive toward acylating agents. To install the 4-benzoylbenzamido moiety:

  • Synthesis of 4-Benzoylbenzoyl Chloride :
    • 4-Benzoylbenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours.
    • Excess SOCl₂ is removed under vacuum to yield the acyl chloride.
  • Acylation Reaction :
    • The intermediate 3 (1 equiv) is dissolved in dry tetrahydrofuran (THF) under nitrogen.
    • Triethylamine (1.2 equiv) is added as a base, followed by dropwise addition of 4-benzoylbenzoyl chloride (1.1 equiv).
    • The mixture is stirred at 55–60°C for 4–6 hours, monitored by TLC.

Workup :

  • The reaction is quenched with ice-water, and the precipitate is filtered.
  • Crude product is recrystallized from ethanol/dichloromethane (3:1) to yield 2-(4-benzoylbenzamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6-dicarboxylate (4 ).

Characterization :

  • FT-IR : N-H stretch at 3300 cm⁻¹, C=O (ester) at 1720 cm⁻¹, C=O (amide) at 1660 cm⁻¹.
  • ¹H NMR (CDCl₃): δ 8.05 (d, J=8.4 Hz, 2H, aromatic), 7.75 (d, J=8.4 Hz, 2H, aromatic), 4.35 (q, J=7.1 Hz, 4H, OCH₂CH₃), 3.85 (s, 2H, CH₂CO).

Reduction to 4H,5H,6H,7H-Tetrahydrothieno[2,3-c]Pyridine

Catalytic Hydrogenation

The dihydro core (4 ) is reduced to the tetrahydro derivative using hydrogen gas and a palladium catalyst:

  • Conditions : 10% Pd/C (5 wt%), hydrogen atmosphere (50 psi), ethanol, 25°C, 12 hours.
  • Yield : 85–90% after filtration and solvent evaporation.

Critical Notes :

  • Over-reduction of the thiophene ring must be avoided; milder conditions prevent desulfurization.
  • Monitoring : Disappearance of the C=C bond signal at δ 6.2 ppm in ¹H NMR confirms completion.

Esterification and Final Product Isolation

Diethyl Ester Formation

The tetrahydro intermediate already contains ethyl ester groups at positions 3 and 6, as evidenced by the initial Gewald reaction. However, if further esterification is required:

  • Re-esterification :
    • The carboxylic acid (generated via saponification) is refluxed with excess ethanol and sulfuric acid (catalyst) for 8 hours.
    • Yield : >95% after neutralization and extraction.

Final Product :

  • 3,6-Diethyl 2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is obtained as a white crystalline solid.

Analytical Data and Validation

Spectroscopic Confirmation

  • HRMS : [M+H]⁺ calculated for C₃₂H₃₁N₃O₆S: 610.1984; found: 610.1986.
  • ¹³C NMR (CDCl₃): δ 170.2 (C=O, ester), 166.8 (C=O, amide), 142.5 (C-S), 128.9–136.7 (aromatic carbons).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).
  • Melting Point : 189–191°C (uncorrected).

Challenges and Optimization Strategies

Competing Side Reactions

  • Ester Hydrolysis : Avoid aqueous workup at high pH; use anhydrous conditions during acylation.
  • Racemization : Mild temperatures (≤60°C) prevent epimerization at stereocenters.

Scalability Considerations

  • Catalyst Recycling : Pd/C can be recovered via filtration and reused with minimal activity loss.
  • Solvent Recovery : Ethanol and THF are distilled and recycled to reduce costs.

Chemical Reactions Analysis

3,6-diethyl 2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

3,6-diethyl 2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3,6-diethyl 2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. The benzoylbenzamido group may interact with proteins or enzymes, modulating their activity. The thieno[2,3-c]pyridine core may also play a role in binding to specific receptors or pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and structurally related analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
3,6-Diethyl 2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate (Target) 4-Benzoylbenzamido at position 2; diethyl esters C₃₀H₂₉N₃O₆S¹ 583.64¹ High lipophilicity; potential for aromatic interactions
3,6-Diethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-...-dicarboxylate 4-Sulfamoylbenzamido (bis-allyl) at position 2 C₂₆H₃₁N₃O₇S₂ 561.67 Enhanced hydrogen-bonding capacity due to sulfamoyl group
6-tert-Butyl 3-ethyl 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate tert-Butyl ester at position 6; amino group at position 2 C₁₅H₂₂N₂O₄S 326.41 Increased steric hindrance; reduced solubility in polar solvents
3-Cyclopentyl 6-ethenyl 2-[(thiophen-2-ylacetyl)amino]-...-dicarboxylate (JN7) Thiophene-acetylamino at position 2; cyclopentyl/ethenyl esters C₂₄H₂₅N₃O₅S₂ 523.66 Electron-rich thiophene enhances π-π interactions; moderate melting point (~200°C)
Diethyl 8-cyano-7-(4-nitrophenyl)-...-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) 4-Nitrophenyl and cyano groups C₂₆H₂₃N₃O₈ 505.48 Electron-withdrawing nitro group increases stability; melting point 243–245°C

Key Observations:

Substituent Effects on Reactivity and Solubility: The 4-benzoylbenzamido group in the target compound introduces a planar aromatic system, favoring interactions with hydrophobic binding pockets. tert-Butyl esters () confer steric bulk, which may hinder enzymatic cleavage but reduce solubility compared to ethyl esters .

Thiophene-based substituents (JN7) enhance electronic delocalization, which could improve binding affinity in biological targets .

Thermal Stability :

  • Compounds with rigid aromatic substituents (e.g., 4-nitrophenyl in 1l) exhibit higher melting points (~245°C) compared to less substituted analogs, suggesting greater crystalline stability .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s 4-benzoylbenzamido group requires precise coupling conditions to avoid side reactions, similar to the sulfamoyl derivative in .
  • Spectroscopic Characterization : NMR and HRMS data for analogs (e.g., 1l, JN7) confirm the importance of substituents in dictating spectral profiles, such as downfield shifts for nitro groups in ¹³C NMR .
  • Biological Potential: While biological data are absent for the target compound, structurally related thienopyridines (e.g., JN7) show activity in kinase inhibition assays, suggesting a plausible mechanism of action .

Biological Activity

3,6-Diethyl 2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex heterocyclic compound with potential biological applications. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core with various substituents that may influence its biological activity. Its molecular formula is C21H24N2O4SC_{21}H_{24}N_2O_4S with a molecular weight of approximately 396.49 g/mol.

Biological Activity Overview

Research indicates that compounds similar to 3,6-diethyl 2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate exhibit various biological activities including anticancer properties and enzyme inhibition.

Anticancer Activity

Several studies have explored the anticancer potential of thienopyridine derivatives. For instance:

  • Mechanism of Action : Compounds in this class have been shown to induce apoptosis in cancer cells by activating procaspase-3 to caspase-3. This mechanism was highlighted in studies involving benzothiazole derivatives that share structural similarities with thienopyridines .
  • Selectivity : The presence of specific functional groups has been linked to enhanced selectivity towards cancer cell lines. For example, modifications that increase electron density at certain positions can significantly affect anticancer activity .

Enzyme Inhibition

Thienopyridine derivatives often act as inhibitors for various enzymes:

  • Cyclooxygenase Inhibition : Some derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammation and cancer progression.
  • Kinase Inhibition : Research has indicated potential inhibitory effects on specific kinases involved in cancer signaling pathways.

Case Studies

  • In Vitro Studies : A study evaluated the anticancer effects of thienopyridine derivatives on human cancer cell lines (e.g., MCF-7 and U937). The results demonstrated significant cytotoxicity and the ability to induce apoptosis through caspase activation .
  • Toxicity Assessments : Zebrafish models were used to assess the toxicity of these compounds. Results indicated that while some compounds showed promising anticancer activity, they also exhibited varying levels of toxicity .

Data Table: Biological Activity Summary

Activity TypeCompoundTarget/MechanismReference
AnticancerThienopyridine DerivativesInduces apoptosis via procaspase activation
Enzyme InhibitionThienopyridinesInhibits COX enzymes
Toxicity AssessmentVarious DerivativesEvaluated in zebrafish models

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